Cas no 341004-83-9 (N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide)

N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- SR-01000287447
- AKOS000342437
- N-(2-chlorobenzyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide
- SR-01000287447-1
- HMS2454B11
- 341004-83-9
- N-[(2-CHLOROPHENYL)METHYL]-N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE
- SMR000200798
- VU0198314-4
- N1-(2-chlorobenzyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
- N'-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
- F2879-3997
- MLS000582260
- CHEMBL1364893
- N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide
-
- インチ: 1S/C17H21ClN2O2/c18-15-9-5-4-8-14(15)12-20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h4-6,8-9H,1-3,7,10-12H2,(H,19,21)(H,20,22)
- InChIKey: VXXBQNPNWAKORA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CNC(C(NCCC1=CCCCC1)=O)=O
計算された属性
- せいみつぶんしりょう: 320.1291556g/mol
- どういたいしつりょう: 320.1291556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 58.2Ų
N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2879-3997-2mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2879-3997-50mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2879-3997-5μmol |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2879-3997-5mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2879-3997-25mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2879-3997-10mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2879-3997-20μmol |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2879-3997-40mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2879-3997-10μmol |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2879-3997-3mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide 関連文献
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamideに関する追加情報
Introduction to N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide (CAS No. 341004-83-9)
N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide, identified by its CAS number 341004-83-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the quest for novel therapeutic agents.
The molecular structure of N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide is characterized by its unique combination of aromatic and aliphatic moieties. The presence of a 2-chlorophenyl group suggests potential interactions with biological targets, while the cyclohex-1-en-1-yl moiety introduces a flexible, conformationally diverse segment that can influence the compound's pharmacokinetic properties. This structural design has opened up avenues for exploring its potential in various therapeutic contexts.
In recent years, there has been a growing interest in developing small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide has emerged as a compound of interest due to its ability to interact with multiple targets simultaneously. This multitarget engagement approach is increasingly recognized as a viable strategy for achieving synergistic therapeutic effects.
One of the most compelling aspects of N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide is its potential role in modulating enzymes and receptors that are central to disease pathogenesis. For instance, studies have suggested that this compound may interfere with the activity of kinases and other signaling proteins that are aberrantly activated in cancer cells. By inhibiting these pathways, the compound could potentially induce apoptosis or inhibit cell proliferation, thereby offering a novel mechanism of action for cancer therapy.
The pharmacological profile of N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide has been the focus of several preclinical studies. These investigations have revealed intriguing insights into its mechanism of action and its potential therapeutic applications. For example, researchers have observed that this compound can modulate the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, the compound may help reduce inflammation and alleviate symptoms associated with chronic inflammatory conditions.
In addition to its anti-inflammatory properties, N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide has shown promise in preclinical models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with neuronal receptors has led to investigations into its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Early studies suggest that this compound may help protect neurons from oxidative stress and prevent the aggregation of amyloid-beta plaques, which are hallmarks of Alzheimer's disease.
The synthesis and characterization of N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide have been meticulously designed to optimize its pharmacological properties. Advanced synthetic techniques have been employed to ensure high purity and yield, which are crucial for preclinical and clinical studies. The structural integrity of the compound has been confirmed through various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
The development of N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide represents a significant step forward in the search for novel therapeutic agents. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide are poised to play a crucial role in shaping future treatments.
In conclusion, N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethane-diamide (CAS No. 341004-83-9)
, with its distinctive molecular architecture and multifaceted biological activities, holds great promise as a therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action and explore its potential in treating various diseases.
341004-83-9 (N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide) 関連製品
- 1804273-59-3(3-(3-Bromopropyl)-4-(methylthio)benzyl chloride)
- 13005-11-3((1-Methylpyrrolidin-3-yl)methanamine)
- 1226363-57-0(1-(2-methoxy-4,5-dimethylphenyl)methanamine)
- 57357-84-3([1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride)
- 2717-95-5(Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl-)
- 1321716-66-8(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide)
- 2171690-33-6(1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide)
- 1001754-30-8(3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine)
- 2743431-73-2(5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2228813-79-2(tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate)




